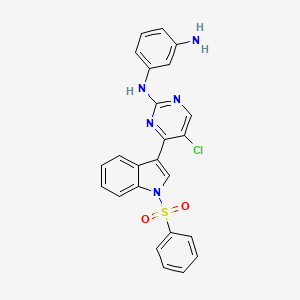![molecular formula C57H106O6 B13848522 (Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione](/img/structure/B13848522.png)
(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a long carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the long carbon chain, followed by the introduction of hydroxyl groups and the octadec-9-enoyl moiety. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve biotransformation processes using engineered microorganisms. These microorganisms can convert simpler precursors into the desired compound through a series of enzymatic reactions. This method is advantageous due to its efficiency and the ability to produce the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl groups can result in the formation of additional hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biology, this compound is studied for its potential biological activities
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it may have anti-inflammatory, antioxidant, or other beneficial effects, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of (Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the long carbon chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other long-chain hydroxylated fatty acids and their derivatives. Examples include:
- 9,22-dihydroxy-23,24-bisnorchol-4-ene-3-one
- 24-norchol-4-ene-3,22-dione
Uniqueness
What sets (Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione apart is its specific combination of functional groups and stereochemistry
Eigenschaften
Molekularformel |
C57H106O6 |
|---|---|
Molekulargewicht |
887.4 g/mol |
IUPAC-Name |
(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52(58)55(61)57(63,54(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)56(62)53(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,55-56,61-63H,4-24,26,29,31-51H2,1-3H3/b28-25-,30-27- |
InChI-Schlüssel |
OORZGBKYXRQPBD-CDAVXRBQSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCC/C=C\CCCCCCCC)O)(C(=O)CCCCCCC/C=C\CCCCCCCC)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCC=CCCCCCCCC)O)(C(=O)CCCCCCCC=CCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate](/img/structure/B13848449.png)

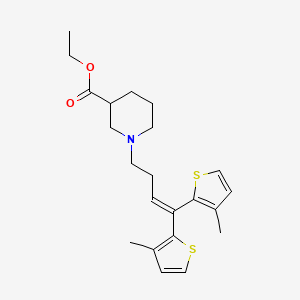
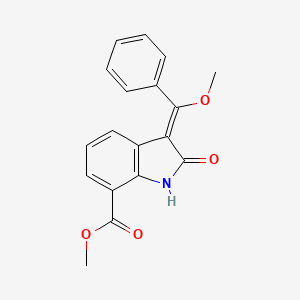
![(S)-4-((4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2,5-difluorobenzyl)amino)-3-hydroxybutanoic acid](/img/structure/B13848474.png)
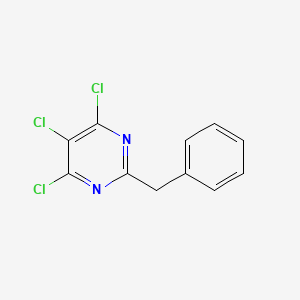
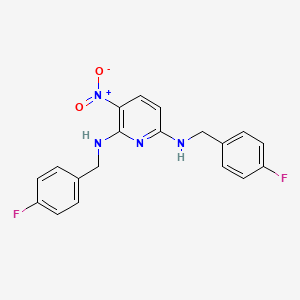
![[(3S,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13848486.png)
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13848490.png)
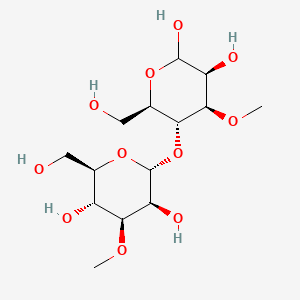
![Ethyl 2-(1,5 dimethyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848495.png)

